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Fructo-oligosaccharide DP9 -

Fructo-oligosaccharide DP9

Catalog Number: EVT-1507528
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of fructo-oligosaccharide DP9 typically involves the enzymatic transfructosylation of sucrose. This process is catalyzed by β-fructofuranosidase enzymes, which facilitate the transfer of fructose units from sucrose to form oligosaccharide chains. The production process can be summarized in the following steps:

  1. Enzyme Preparation: The enzyme β-fructofuranosidase is obtained from a pure culture of Aspergillus oryzae, which is recognized as safe for food applications.
  2. Transfructosylation Reaction: Sucrose is mixed with the enzyme under controlled conditions to promote the formation of fructo-oligosaccharides.
  3. Purification: The resulting mixture undergoes purification to isolate the desired oligosaccharide products, including DP9 .

This enzymatic method is preferred due to its efficiency and ability to produce high yields of specific oligosaccharides while maintaining food safety standards.

Molecular Structure Analysis

Fructo-oligosaccharide DP9 has a linear structure consisting of nine fructose units linked together by β-(2-1) glycosidic bonds. The general molecular formula for this compound can be represented as C36H62O30C_{36}H_{62}O_{30}, with a molar mass of approximately 1,080 g/mol .

Structural Characteristics:

  • Linkages: The first fructose unit is typically linked to a glucose unit via an α-(1-1) glycosidic bond, while subsequent fructose units are connected through β-(2-1) linkages.
  • Configuration: The structure exhibits a repetitive pattern of fructose units that contributes to its functional properties as a prebiotic fiber.
Chemical Reactions Analysis

Fructo-oligosaccharides undergo several chemical reactions that are significant for their functionality:

  1. Hydrolysis: In acidic conditions or in the presence of specific enzymes, fructo-oligosaccharides can be hydrolyzed back into their constituent monosaccharides (fructose and glucose).
  2. Fermentation: In the human gut, these oligosaccharides are fermented by beneficial bacteria, leading to the production of short-chain fatty acids and gases . This fermentation process is crucial for their prebiotic effects.
Mechanism of Action

The mechanism by which fructo-oligosaccharide DP9 exerts its biological effects involves its fermentation in the gastrointestinal tract:

  1. Prebiotic Activity: Fructo-oligosaccharides serve as substrates for beneficial gut bacteria, promoting their growth and activity.
  2. Short-Chain Fatty Acid Production: The fermentation process leads to the production of short-chain fatty acids such as acetate, propionate, and butyrate, which have various health benefits including anti-inflammatory effects and improved gut health.
  3. Modulation of Gut Microflora: By selectively stimulating beneficial bacteria while inhibiting pathogenic strains, fructo-oligosaccharides contribute to maintaining a healthy gut microbiome .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Fructo-oligosaccharide DP9 typically appears as an off-white to light yellow syrupy liquid or powder.
  • Taste: It possesses a slight sweetness due to its sugar composition.

Chemical Properties:

  • Solubility: Fructo-oligosaccharides are soluble in water, making them suitable for use in various food products.
  • Stability: They are stable under acidic conditions but can be hydrolyzed under extreme conditions or prolonged exposure to heat.

Relevant Data:

The chemical stability and solubility characteristics make fructo-oligosaccharides valuable in food formulations as sweeteners and bulking agents without significantly impacting caloric content .

Applications

Fructo-oligosaccharide DP9 has several scientific uses:

  1. Food Industry: Used as a sweetener and bulking agent in low-calorie foods and beverages.
  2. Nutraceuticals: Incorporated into dietary supplements aimed at improving gut health due to their prebiotic properties.
  3. Functional Foods: Added to products designed to enhance digestive health and support immune function by promoting beneficial gut bacteria .
Introduction to Fructo-oligosaccharide DP9

Definition and Structural Classification

Fructo-oligosaccharide DP9 (GF8) is a well-defined member of the fructooligosaccharide (FOS) family, characterized by a degree of polymerization (DP) of 9. Its molecular structure consists of eight fructose units linked via β(2→1) glycosidic bonds, terminating in a D-glucosyl unit at the non-reducing end [1] [3]. This GFn-type structure (where G=glucose, F=fructose, n=fructose units) classifies it as an inulin-series oligosaccharide, distinct from neoseries FOS with alternative linkages [2] [6]. The compound's systematic name is O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside, with a molecular formula of C₅₄H₉₂O₄₆ and a molecular weight of 1,477.28 g/mol [1] [3]. Its CAS registry number (143625-74-5) facilitates unambiguous identification in chemical databases.

Table 1: Structural Characteristics of FOS DP9/GF8

PropertySpecification
Chemical ClassFructooligosaccharide (inulin-series)
Degree of Polymerization9 (8 fructose + 1 glucose)
Glycosidic Bondsβ(2→1) linkages between fructose units; terminal α(1→2) glucose
Molecular FormulaC₅₄H₉₂O₄₆
Molecular Weight1,477.28 g/mol
CAS Registry Number143625-74-5

Historical Context in Carbohydrate Research

The identification and characterization of higher-DP FOS like DP9 evolved from foundational work on plant fructan biochemistry in the mid-20th century. Research accelerated in the 1980s when Japanese scientists pioneered methods to isolate and analyze oligosaccharides with DP>5 from natural sources like chicory and Jerusalem artichoke [2] [6]. This period coincided with the commercialization of FOS by Meiji Seika Kaisha (Tokyo, Japan) in 1984, which stimulated analytical advancements to characterize complex oligosaccharide mixtures [6]. DP9-specific research emerged as chromatographic techniques (e.g., HPLC with evaporative light scattering detection) improved separation capabilities for high-DP oligomers [7]. The development of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) later enabled precise DP confirmation and structural validation [7], distinguishing DP9 from DP10 (C₆₀H₁₀₂O₅₁, MW 1,639.42 g/mol) and other polymers [8] [9].

Significance in Functional Oligosaccharide Studies

DP9/GF8 serves as a critical model compound for investigating structure-function relationships in prebiotic oligosaccharides. Its longer chain length confers distinct physicochemical properties compared to shorter FOS (e.g., DP3-5), including reduced solubility and slower fermentation kinetics [2] [4]. Research indicates DP9 preferentially stimulates Bifidobacterium and Lactobacillus populations in vitro, though its fermentation profile differs from low-DP FOS due to gradual microbial utilization [2] [5]. In immunomodulation studies, DP9-containing FOS mixtures increase CTLA4+ CD4+ T-cell activation and FOXP3+ regulatory T-cells in human trials, suggesting chain-length-dependent immune interactions [5].

Table 2: Research Applications and Biological Relevance of FOS DP9

Research AreaSignificance of DP9
Prebiotic SelectivityModulates gut microbiota composition differently than low-DP FOS; slower fermentation kinetics
ImmunomodulationAssociated with increased CTLA4+ CD4+ T-cells and FOXP3+ T-regulatory cells in clinical models [5]
Analytical StandardizationServes as reference compound for HPLC/ELSD and MALDI-TOF MS quantification of high-DP FOS [7]
Plant Physiology StudiesMarker for fructan metabolism in Allium species (e.g., onions) and stress response pathways [7]

The compound's natural occurrence in onions, agave, and chicory provides insights into plant fructan metabolism. Varietal studies of Allium cepa demonstrate that DP9 accumulation correlates with 1-SST (sucrose:sucrose 1-fructosyltransferase) and 1-FFT (fructan:fructan 1-fructosyltransferase) enzyme activities, influencing bulb storage properties and stress tolerance [7]. As a component of dietary fiber, DP9 contributes to the health benefits of FOS, including enhanced mineral absorption and potential cognitive effects via gut-brain axis modulation [6] [10]. Its inclusion in functional food research continues to expand, particularly in formulations targeting sustained microbial fermentation in the distal colon.

Properties

Product Name

Fructo-oligosaccharide DP9

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]7-α(2-1)Glc

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